Divergent Pharmacological Indication: Antidiabetic/Antiasthmatic vs. Oncological Kinase Inhibition
According to the Drug-Gene Interaction Database (DGIdb), 6-(4-ethoxyphenyl)-3-(2-(2-methylindolin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is annotated with antidiabetic and antiasthmatic indications, whereas the structurally closest reference compound SAR-260301 (which carries a 6-morpholino group instead of 6-(4-ethoxyphenyl)) is classified as a PI3Kβ inhibitor intended for PTEN-deficient tumors [1]. This indication-level divergence is a direct consequence of the C6 substituent swap and provides a clear selection criterion for therapeutic-area-specific research programs.
| Evidence Dimension | Primary therapeutic indication |
|---|---|
| Target Compound Data | Antidiabetic; antiasthmatic (DGIdb annotation, DrugBank DB14854) |
| Comparator Or Baseline | SAR-260301 (6-morpholino analog): PI3Kβ inhibitor, oncology indication |
| Quantified Difference | Indication class: metabolic/respiratory vs. oncology |
| Conditions | Database annotation derived from patent and literature curation |
Why This Matters
Procurement for metabolic or respiratory disease models requires this specific compound; substituting an oncology-targeted analog would yield irrelevant pharmacological readouts.
- [1] DGIdb. Drug Info: Antidiabetic, Antiasthmatic Agent (DrugBank: DB14854). Available at: https://dgidb.org/drugs/drugbank:DB14854 (retrieved 2026-04-29). View Source
